REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[S:7][C:8]([C:19]2[CH:24]=[CH:23][N:22]=[C:21]([NH:25][C:26](=[O:33])[C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH:20]=2)=[C:9]([C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=2)[N:10]=1.C(=O)([O-])O.[Na+]>CN(C)C1C=CN=CC=1.CN(C)C(=O)C>[C:26]([NH:25][C:21]1[CH:20]=[C:19]([C:8]2[S:7][C:6]([NH:5][C:1](=[O:3])[CH3:2])=[N:10][C:9]=2[C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=2)[CH:24]=[CH:23][N:22]=1)(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:2.3|
|
Name
|
|
Quantity
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0.26 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
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NC=1SC(=C(N1)C1=CC(=CC(=C1)C)C)C1=CC(=NC=C1)NC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
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Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C(C)=O)C
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 70° C. for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
|
The resulting crude crystals were collected by filtration
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Type
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WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
The crude crystals were recrystallized from ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=NC=CC(=C1)C1=C(N=C(S1)NC(C)=O)C1=CC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |